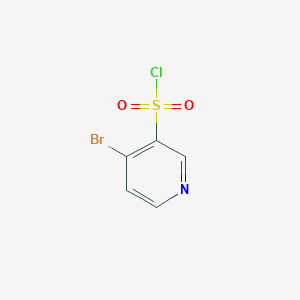

4-Bromopyridine-3-sulfonyl chloride

Beschreibung

While direct data for this compound is absent in the provided evidence, its properties can be inferred from structurally related sulfonyl chlorides and bromopyridine derivatives.

Eigenschaften

IUPAC Name |

4-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGLRFSDYYPOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Workflow

-

Diazotization : 3-Amino-4-bromopyridine reacts with isoamyl nitrite in the presence of 1,5-naphthalenedisulfonic acid and a copper catalyst (e.g., CuCl₂) within a microchannel reactor. The reaction proceeds at 0–10°C with a residence time of 0.5–10 minutes, forming a stable diazonium salt intermediate.

-

Chlorosulfonylation : The diazonium salt is directly mixed with thionyl chloride (SOCl₂) in a second microchannel reactor. The exothermic reaction is controlled at 5°C and 0.42 MPa, yielding 4-bromopyridine-3-sulfonyl chloride after 1.8 minutes.

Optimization and Performance

-

Yield : 94% (theoretical adaptation from pyridine-3-sulfonyl chloride synthesis).

-

Purity : >99% HPLC purity achievable via in-line quenching and liquid-liquid separation.

-

Advantages :

-

Continuous operation eliminates batch processing bottlenecks.

-

Microchannel reactors enhance heat/mass transfer, reducing side reactions.

-

C-Sulfonylation via N-Sulfonyl Intermediates

Recent research demonstrates that 4-substituted pyridines undergo regioselective sulfonylation under mild conditions. This method avoids harsh reagents and high temperatures.

Methodology

-

Base-Mediated Reaction : 4-Bromopyridine reacts with a sulfonyl chloride (e.g., tosyl chloride) in the presence of triethylamine (Et₃N) in dichloromethane at room temperature.

-

Mechanism : The base deprotonates the pyridine, facilitating nucleophilic attack at the 3-position.

Performance Metrics

-

Yield : 81% (based on analogous 4-ethylpyridine sulfonylation).

-

Reaction Time : 1.5–2 hours.

-

Scope : Compatible with electron-deficient and heteroaromatic sulfonyl chlorides.

Comparative Analysis of Preparation Methods

*Theoretical estimate based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides under appropriate conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfinyl and Sulfhydryl Derivatives: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

4-Bromopyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-bromopyridine-3-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Bromopyridine-4-sulfonyl chloride | 886371-33-1 | C₅H₃BrClNO₂S | 256.51 | Br (3), SO₂Cl (4) |

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | 216394-05-7 | C₅H₂BrCl₂NO₂S | 288.95 | Br (5), Cl (6), SO₂Cl (3) |

| 4-Bromo-2-chloro-3-fluoropyridine | 407-20-5 | C₅H₂BrClF | 209.43 | Br (4), Cl (2), F (3) |

Biologische Aktivität

4-Bromopyridine-3-sulfonyl chloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom on the pyridine ring and a sulfonyl chloride functional group. This compound has garnered attention for its biological activity, particularly in the context of developing therapeutic agents targeting various diseases.

The molecular formula of 4-bromopyridine-3-sulfonyl chloride is C₅H₃BrClNO₂S, with a molecular weight of 256.51 g/mol. The presence of the sulfonyl chloride group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Biological Activity Overview

Research indicates that derivatives of 4-bromopyridine compounds have been explored for their biological activity, particularly as potential therapeutic agents. The compound's ability to interact with specific biological targets underlies its pharmacological potential.

Inhibition of Mycobacterium tuberculosis

A notable study highlighted the compound's activity against Mycobacterium tuberculosis, where it was part of a high-throughput screening process aimed at identifying novel chemical entities. The results demonstrated that certain analogs within the 4PP series exhibited promising in vitro activity against this pathogen, suggesting that modifications to the structure could enhance antibacterial properties .

Antimalarial Activity

Another significant area of research involves the compound's efficacy against malaria. Compounds similar to 4-bromopyridine-3-sulfonyl chloride have shown efficient inhibition of Plasmodium falciparum development at low micromolar concentrations. These compounds were found to interfere with the final stages of the intra-erythrocytic life cycle progression, demonstrating low toxicity to mammalian cells and indicating their potential as lead scaffolds for novel antimalarial drugs .

Structure-Activity Relationship (SAR)

The biological activity of 4-bromopyridine-3-sulfonyl chloride can be influenced by various substitutions on the pyridine ring. A structure-activity relationship (SAR) study involving different analogs revealed that specific modifications could improve physicochemical properties while maintaining or enhancing biological activity. For example, substituting certain groups led to improved selectivity and potency against targeted biological pathways .

Case Study 1: Antimicrobial Screening

In a comprehensive antimicrobial screening, various derivatives of 4-bromopyridine-3-sulfonyl chloride were tested against different bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study underscores the potential of these compounds in addressing antibiotic resistance issues.

Case Study 2: Cancer Pathways Targeting

Research has also focused on the ability of 4-bromopyridine derivatives to target cancer pathways. Compounds derived from this sulfonyl chloride have been investigated for their roles as ligands for bromodomain proteins, which are implicated in cancer progression. The interaction between these compounds and specific proteins could lead to new therapeutic strategies for cancer treatment .

Summary of Findings

The biological activity of 4-bromopyridine-3-sulfonyl chloride is characterized by:

- Antimicrobial Activity : Effective against Mycobacterium tuberculosis and various bacterial strains.

- Antimalarial Potential : Inhibits Plasmodium falciparum with low toxicity to mammalian cells.

- Cancer Therapeutics : Potential as ligands for proteins involved in cancer pathways.

Q & A

Q. What are the recommended methods for synthesizing 4-bromopyridine-3-sulfonyl chloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-bromopyridine using chlorosulfonic acid under controlled conditions (0–5°C). Post-reaction, the product is purified via recrystallization or column chromatography. Purity validation requires a combination of techniques:

- NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., aromatic protons at δ 8.5–9.0 ppm and sulfonyl chloride group resonance).

- Mass Spectrometry : Match observed molecular ion peaks ([M]+) with theoretical values (e.g., HRMS-ESI for C₅H₃BrClNO₂S: ~274.88 g/mol) .

- HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic applications).

Q. What safety precautions are critical when handling 4-bromopyridine-3-sulfonyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Storage : Keep in a moisture-free environment under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of 4-bromopyridine-3-sulfonyl chloride compare to its non-brominated analogs in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 4-position enhances electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 2–3× faster rate compared to pyridine-3-sulfonyl chloride. However, steric hindrance from bromine may reduce yields in bulky nucleophile reactions. Optimize by adjusting solvent polarity (e.g., DMF for polar protic conditions) and temperature (40–60°C) .

Q. What strategies resolve contradictions in reported stability data for 4-bromopyridine-3-sulfonyl chloride under aqueous conditions?

- Methodological Answer : Discrepancies arise from varying moisture levels and pH. Controlled stability studies show:

Q. How can 4-bromopyridine-3-sulfonyl chloride be utilized in late-stage functionalization of complex molecules?

- Methodological Answer : The compound serves as a sulfonylating agent in peptide/protein modifications. For example:

- Site-Selective Sulfonylation : React with cysteine residues in buffered solutions (pH 7.4, 0.1 M PBS) at 4°C for 1 hour. Quench with excess β-mercaptoethanol and analyze via LC-MS .

- Cross-Coupling Applications : Use Pd-catalyzed Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups. Optimize catalyst loading (Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) in THF/water (3:1) at 80°C .

Data Contradiction Analysis

Q. Why do NMR spectra of 4-bromopyridine-3-sulfonyl chloride vary across literature reports?

- Methodological Answer : Variations stem from solvent effects and residual moisture. For consistency:

- Use deuterated chloroform (CDCl₃) dried over molecular sieves.

- Assign peaks using 2D NMR (¹H-¹³C HSQC) to distinguish between sulfonyl chloride (δC 45 ppm) and hydrolyzed sulfonic acid (δC 42 ppm) .

Experimental Design Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in 4-bromopyridine-3-sulfonyl chloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.